molecular formula C7H9N3 B1479981 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole CAS No. 1824138-94-4

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479981
CAS No.: 1824138-94-4
M. Wt: 135.17 g/mol
InChI Key: QDMVTDGPHBUEGH-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This high-purity reagent serves as a key building block for the synthesis of novel chemical entities, particularly those targeting inflammatory pathways and cancer. The imidazo[1,2-b]pyrazole scaffold is recognized as a versatile and privileged structure in drug design. Recent studies highlight its role as a non-classical isostere of the indole ring , offering a potential advantage of improved aqueous solubility while maintaining similar binding properties to biological targets . This makes derivatives of this core scaffold highly valuable for developing compounds with optimized pharmacokinetic profiles. In pharmacological research, derivatives based on this core structure have demonstrated promising multi-target activity . Specific analogs have been investigated for their ability to inhibit key pathways involved in disease progression, including the inhibition of p38MAPK phosphorylation , the reduction of Reactive Oxygen Species (ROS) production , and the suppression of human platelet aggregation . This combination of activities suggests potential applications in developing new anti-inflammatory and anti-angiogenic agents . Furthermore, related pyrazole and imidazo-pyrazole derivatives have been designed and evaluated as a new class of COX-2 inhibitors with immunomodulatory potential , showing selectivity that can help avoid the gastrointestinal side effects associated with non-selective anti-inflammatory drugs . The structural features of this compound make it a crucial intermediate for exploring these and other biological activities. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1,6-dimethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-5-7-9(2)3-4-10(7)8-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMVTDGPHBUEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis . This inhibition can lead to a decrease in DNA replication and cell proliferation. Additionally, this compound can bind to specific proteins, altering their function and affecting cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote apoptosis in cancer cells . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This compound also interacts with DNA, causing structural changes that affect gene expression . Additionally, it can modulate the activity of transcription factors, leading to altered gene expression profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies.

Biological Activity

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves inhibiting enzymes crucial for microbial growth, making it a potential candidate for treating infections caused by resistant strains .
  • Anticancer Properties : The compound has been extensively studied for its anticancer effects. Notably, derivatives of this compound have shown potent cytotoxicity against various cancer cell lines. For instance, a study reported that certain derivatives demonstrated IC50 values as low as 0.183 μM against HL-60 human promyelocytic leukemia cells .
  • Anti-inflammatory Effects : The compound has also been implicated in anti-inflammatory activity. It has been shown to inhibit neutrophil chemotaxis and reduce reactive oxygen species production in various models .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes related to inflammation and cancer progression.
  • Apoptosis Induction : Studies indicate that certain derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .
  • Signal Transduction Pathways : The activation of pathways such as ERK phosphorylation and the AP-1 complex has been observed upon treatment with this compound .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated the importance of specific functional groups in enhancing the biological activity of this compound derivatives. Key findings include:

  • Substituent Effects : Modifications at the 7-position significantly affect potency and solubility. For instance, compounds with carboxamide groups at this position showed improved solubility and cytotoxicity compared to their non-substituted counterparts .
CompoundIC50 (μM)Cell Line
Compound 630.183HL-60
Compound 331.24–3.79MCF-7
Control>10Various

Study 1: Cytotoxicity in Human Cancer Cells

A comprehensive study synthesized a library of imidazo[1,2-b]pyrazole derivatives and evaluated their cytotoxic effects on various cancer cell lines using both 2D and 3D culture models. Among these compounds, one derivative (Compound 63) exhibited remarkable potency with an IC50 value of 0.183 μM against HL-60 cells .

In another investigation focusing on the mechanism of action of a specific derivative (DU325), researchers found that treatment led to significant changes in cell viability markers and apoptosis indicators in HL-60 cells. The study highlighted the role of mitochondrial depolarization and caspase activation as critical events following treatment .

Scientific Research Applications

Chemical Applications

  • Building Block for Synthesis :
    • 1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for selective functionalization, making it an essential intermediate in organic synthesis. For instance, methodologies involving Br/Mg-exchange and regioselective magnesiations have been developed for its functionalization, leading to the creation of novel compounds with enhanced properties .
  • Dye Development :
    • The compound has been utilized in the synthesis of push-pull dyes, which exhibit significant photophysical properties. This application is particularly relevant in the field of materials science where the demand for efficient light-absorbing materials is increasing .

Biological Applications

  • Anticancer Properties :
    • Research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. A study demonstrated that a library of imidazo[1,2-b]pyrazole-7-carboxamides induced apoptosis in HL-60 human promyelocytic leukemia cells with IC50 values as low as 0.183 μM, showcasing their potential as anticancer agents .
    CompoundIC50 Value (μM)Cell Line
    Compound 331.24–3.79MCF-7
    Compound 630.183HL-60
  • Antimicrobial Activity :
    • The compound has also been investigated for its antimicrobial properties. Its mechanism involves inhibiting enzymes critical for microbial growth, thus providing a potential therapeutic avenue against infections .
  • Differentiation of Myeloid Cells :
    • A case study highlighted the ability of imidazo[1,2-b]pyrazole derivatives to induce differentiation in immature myeloid cells (MDSCs), which are associated with immunosuppression in cancer. This differentiation is crucial for restoring antitumor immunity .

Pharmacological Insights

  • Mechanisms of Action :
    • The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It can modulate enzyme activities and influence cell signaling pathways involved in apoptosis and differentiation .
  • Pharmacokinetics and Dynamics :
    • Studies on pharmacodynamics indicate that the compound affects cellular responses such as ERK phosphorylation and mitochondrial depolarization in cancer cells, leading to cell death through apoptosis .

Comparison with Similar Compounds

Indole Derivatives

Indole (C₈H₇N) shares aromaticity and nitrogen content with imidazo[1,2-b]pyrazole but lacks the fused bicyclic framework. Comparative studies show that replacing indole with 1H-imidazo[1,2-b]pyrazole in drug candidates significantly reduces lipophilicity (logD decreased by 0.5–1.0 units) and improves aqueous solubility. For example, the 1H-imidazo[1,2-b]pyrazole isostere of pruvanserin (a serotonin receptor antagonist) exhibited 3-fold higher solubility in physiological media, addressing a key limitation of indole-based drugs .

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines share a fused 5-5 bicyclic system but differ in nitrogen atom positioning. These compounds are potent COX-2 inhibitors (IC₅₀ ~10 nM) but suffer from poor solubility due to planar aromaticity. In contrast, 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole derivatives demonstrate balanced lipophilicity (clogP ~2.5) and enhanced pharmacokinetic profiles, making them more viable for oral administration .

Pyrrolo[1,2-b]pyrazole Derivatives

Pyrrolo[1,2-b]pyrazoles feature a six-membered dihydropyrrole fused to pyrazole. While these compounds exhibit antifungal activity (MIC ~25 µg/mL against Candida albicans), their synthesis is laborious, requiring 8-step routes with low overall yields (29.4%). In contrast, imidazo[1,2-b]pyrazoles can be synthesized in fewer steps (3–4 steps) with yields exceeding 60% .

Physicochemical and Pharmacological Comparison

Property This compound Indole Pyrazolo[1,5-a]pyrimidine Pyrrolo[1,2-b]pyrazole
logD (pH 7.4) 2.1–2.8 2.5–3.5 3.0–3.8 2.8–3.2
Aqueous Solubility (mg/mL) 0.8–1.2 0.2–0.5 0.1–0.3 0.4–0.6
Synthetic Yield 60–85% 40–70% 50–75% 25–35%
Bioactivity (Example) COX-2 IC₅₀: 15 nM 5-HT2A IC₅₀: 8 nM COX-2 IC₅₀: 10 nM Antifungal MIC: 25 µg/mL

Metabolic Stability

The fused imidazo[1,2-b]pyrazole core resists oxidative metabolism better than indole, which is prone to CYP450-mediated hydroxylation. This property enhances the half-life of imidazo[1,2-b]pyrazole derivatives in vivo .

Preparation Methods

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Yield Range (%) Key Features References
GBB-3CR One-Pot Multicomponent 5-Aminopyrazole, Aldehyde, Isocyanide TFA catalyst, microwave or room temp 65–83 Rapid, mild, green, high diversity
Cyclocondensation of 1,3-Diketones 1,3-Diketones + Hydrazine derivatives Reflux in ethanol, nano-ZnO catalyst Up to 95 Simple, high yield, precursor formation
Selective Functionalization Imidazo[1,2-b]pyrazole scaffold Br/Mg-exchange, TMP-bases N/A Regioselective, allows diverse substitution
Cyanoacetamide Intermediate Route Cyanoacetamide + Substituted amines Heating in toluene or DMF 25–97 Versatile, used for carboxamide derivatives

Q & A

Q. What synthetic strategies enable selective functionalization of the 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole scaffold?

The scaffold can be selectively functionalized using Br/Mg-exchange reactions and regioselective metalations with sterically hindered TMP-bases (e.g., TMPMgCl·LiCl). For example, bromination at the 7-position using NBS (98% yield) facilitates subsequent magnesiation and trapping with electrophiles such as allyl halides, nitriles, or aryl halides. Cross-couplings (Negishi, Suzuki) with Pd catalysts (e.g., PEPPSI-iPr) introduce aryl or heteroaryl groups, achieving yields up to 89% .

Q. How does the lipophilicity (logD) of this compound derivatives compare to indole-based compounds?

The 1H-imidazo[1,2-b]pyrazole core reduces logD by ~0.5–1.0 units compared to indole derivatives (e.g., pruvanserin vs. its isostere), significantly improving aqueous solubility. This is attributed to the lower pKa (~7.3) of the NH group, which enhances ionization in physiological media. Solubility assays in PBS show a 3–5× increase for the imidazo[1,2-b]pyrazole analogue .

Q. What analytical methods confirm regioselectivity in metalation reactions?

Regioselectivity is validated via X-ray crystallography (e.g., CCDC 2097280 for compound 7a) and NMR analysis. Trapping reactions with distinct electrophiles (e.g., tosyl cyanide, S-methyl sulfonothioate) at the 3- or 7-positions further confirm positional selectivity. High-resolution mass spectrometry (HRMS) and HPLC purity checks ensure product integrity .

Advanced Research Questions

Q. How can cross-coupling reaction conditions be optimized for introducing electron-deficient aryl groups?

Electron-deficient aryl halides require Pd catalysts with strong electron-donating ligands (e.g., PEPPSI-iPent) and elevated temperatures (60°C). For example, coupling with α,β-unsaturated amide iodides achieves 57% yield under these conditions. Bromides can replace iodides by increasing catalyst loading (3 mol%) and reaction time (24 h) .

Q. What experimental approaches resolve contradictions in measured pKa values for NH groups in imidazo[1,2-b]pyrazoles?

pH-metric titration and NMR titration (using D2O/NaOD) are employed to measure pKa. Computational modeling (DFT) explains deviations, such as the unexpectedly low pKa (~7.3) of the NH group compared to indoles (~10). The electron-withdrawing effect of adjacent nitrogen atoms lowers proton affinity, confirmed via Hammett substituent constants .

Q. How does pyrazole ring fragmentation during metalation impact synthetic routes?

Metalation at the 6-position with TMP2Zn·MgCl2·2LiCl induces fragmentation, yielding push-pull dyes with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core. To avoid this, SEM-protected intermediates (e.g., 5b) are used, stabilizing the scaffold during functionalization. Fragmentation products exhibit red-shifted absorption/emission (λmax ~450–550 nm), useful for optoelectronic applications .

Q. How to assess metabolic stability of imidazo[1,2-b]pyrazole derivatives compared to indole drugs?

Cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4/2D6) and microsomal stability studies (human/rat liver microsomes) are conducted. Pruvanserin’s isostere shows reduced CYP2D6 inhibition (IC50 >10 μM vs. 1.2 μM for pruvanserin) due to lower lipophilicity. LC-MS/MS quantifies metabolite formation (e.g., hydroxylation at the 3-methyl group) .

Notes

  • Methodological Focus: Answers emphasize synthetic protocols, analytical validation, and biological assay design.
  • Advanced Topics: Include fragmentation mechanisms, catalyst selection, and metabolic profiling.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole

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